molecular formula C20H15FN2O2S B14103054 3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14103054
M. Wt: 366.4 g/mol
InChI Key: YLAJCDHHKMOVGO-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a fluorophenyl and a methylbenzyl group, making it a unique and potentially potent molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylbenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in cellular processes.

    Interfering with DNA/RNA: Interacting with nucleic acids to disrupt their function and replication.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of fluorophenyl and methylbenzyl groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-4-2-5-14(10-13)12-22-17-8-9-26-18(17)19(24)23(20(22)25)16-7-3-6-15(21)11-16/h2-11H,12H2,1H3

InChI Key

YLAJCDHHKMOVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3

Origin of Product

United States

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